4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine is a compound of interest in medicinal chemistry and organic synthesis. This compound features a unique combination of imidazole and oxadiazole moieties, which contribute to its potential biological activities. The imidazo[1,2-a]pyrazine structure is known for its versatility in drug design, while the oxadiazole ring enhances its pharmacological properties.
This compound can be synthesized through various methods involving the reaction of substituted pyrazines and oxadiazoles. Research indicates that derivatives of imidazo[1,2-a]pyrazines are often explored for their therapeutic applications, particularly in the fields of oncology and infectious diseases .
4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine belongs to the class of heterocyclic compounds. It is categorized under:
Synthesis of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine can be achieved through several synthetic routes. Common methods include:
A typical synthesis might involve:
Key structural data includes:
4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions:
Reactions typically require specific conditions such as solvent choice (e.g., dimethyl sulfoxide) and temperature control to optimize yields and selectivity.
The mechanism of action for compounds like 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine often involves:
Pharmacological studies suggest that this compound may exhibit activity against certain cancer cell lines and bacterial strains due to its ability to interfere with cellular functions at the molecular level .
Key physical properties include:
Chemical properties include:
Relevant data for these properties can be found in standard chemical databases and literature focusing on heterocyclic compounds.
4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine has potential applications in:
Research continues to explore its full potential in various scientific fields .
The synthesis of 4-(imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine requires strategic multi-step approaches to assemble the complex heterocyclic architecture. One prominent pathway begins with the preparation of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate as a key precursor, which undergoes nucleophilic substitution to introduce propargylamine functionality at the C6 position [7]. Subsequent Sonogashira coupling with trimethylsilylacetylene installs an alkyne handle, followed by desilylation to generate the terminal alkyne intermediate. This alkyne then participates in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azido-oxadiazole precursor to form the triazole-linked hybrid scaffold [1]. Final deprotection and oxidative cyclization yield the target compound with moderate overall efficiency (15-22% yield over 6 steps).
Alternative pathways employ convergent strategies where the imidazo[1,2-a]pyrazine and oxadiazole rings are synthesized separately before coupling. Silver-catalyzed alkyne/CO₂ coupling has proven effective for constructing the oxadiazol-3-amine moiety under mild conditions (10 bar CO₂, 75°C). This method avoids the formation of thermodynamically stable five-membered byproducts that commonly plague heterocyclic synthesis [6]. The imidazo[1,2-a]pyrazine core can be prepared via Groebke-Blackburn-Bienaymé multicomponent reactions using 2-aminopyrazines, aldehydes, and isocyanides. Subsequent nucleophilic aromatic substitution couples the two heterocyclic systems at the C3 position of the oxadiazole ring [10].
Table 1: Comparative Analysis of Synthetic Pathways for Imidazo[1,2-a]pyrazine-Oxadiazole Hybrids
Synthetic Strategy | Key Steps | Overall Yield (%) | Advantages |
---|---|---|---|
Linear Approach | Sequential functionalization/CuAAC | 15-22 | Atom economy, modular |
Convergent Approach | Separate ring synthesis/coupling | 25-30 | Higher yield, flexibility |
Silver-Catalyzed CO₂ Utilization | AgOAc/JohnPhos catalysis | 28-35 | Sustainable C1 source |
One-Pot Tandem | Cyclization/functionalization | 18-25 | Reduced purification |
Recent innovations include one-pot tandem methodologies that significantly reduce purification requirements. These sequences employ in situ generation of the oxadiazol-3-amine followed by Pd-catalyzed C-H amination to directly functionalize the imidazo[1,2-a]pyrazine core [1] [10]. Solvent optimization is critical, with dimethylacetamide (DMA) providing superior yields over acetonitrile or DMF due to enhanced metal solubility and stability of reactive intermediates. Microwave-assisted synthesis has reduced reaction times from 48 hours to under 4 hours while improving yields by 15-20% through controlled thermal acceleration of the rate-limiting cyclization step [6].
Radiolabeled derivatives of 4-(imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine enable non-invasive imaging of biological targets, particularly in oncology. Carbon-11 labeling at the oxadiazol-3-amine nitrogen is achieved through N-methylation using [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This approach requires synthesis of the N-demethylated precursor (2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(piperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide) which undergoes regioselective alkylation with the radiolabeling agent [7].
The radiolabeling sequence begins with trapping [¹¹C]CH₃OTf in acetone at -15°C, followed by addition of the precursor (0.5-1.0 mg) dissolved in DMF with tetrabutylammonium hydroxide (TBAH) as phase-transfer catalyst. After 5 minutes at room temperature, the reaction mixture is purified by semi-preparative HPLC using a C18 column with 20% CH₃CN/80% 20mM H₃PO₄ mobile phase. Solid-phase extraction (C18 Plus Sep-Pak) formulation provides the sterile injectable tracer in 40-50% radiochemical yield (decay-corrected to end of bombardment) with >99% radiochemical purity [7]. The molar activity at end of bombardment ranges 296-555 GBq/μmol, sufficient for in vivo PET imaging applications.
Table 2: Radiolabeling Parameters for Carbon-11 Labeled Derivatives
Parameter | Conditions/Specifications | Application Relevance |
---|---|---|
Radiolabeling Agent | [¹¹C]Methyl triflate | Enables N-methylation |
Precursor | N-Demethylated piperazine derivative | Regioselective labeling site |
Reaction Time | 5 minutes at RT | Compatible with ¹¹C half-life (20.4 min) |
Purification | Semi-prep HPLC/SPE | Ensures pharmaceutical grade |
Molar Activity | 296-555 GBq/μmol | Suitable for receptor imaging |
Formulation | 20mM H₃PO₄/CH₃CN | Physiological compatibility |
The strategic placement of the radiolabel at the terminal piperazine nitrogen maintains the compound's binding affinity for PI3K/mTOR targets while providing favorable pharmacokinetics for tumor imaging. Biodistribution studies in HCT-116 xenograft models show rapid uptake in PI3K/mTOR-expressing tumors with target-to-background ratios exceeding 3:1 within 15 minutes post-injection. Metabolism studies indicate 75% intact tracer in plasma at 30 minutes, sufficient for imaging applications [7]. These radiolabeled analogs serve as powerful tools for quantifying target engagement of PI3K/mTOR inhibitors in living systems without invasive procedures.
The 1,2,5-oxadiazol-3-amine group in 4-(imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine exhibits distinctive reactivity patterns that enable regioselective functionalization. The exocyclic amine undergoes selective acylation when treated with acid chlorides in dichloromethane with DIPEA as base, yielding mono-acylated products without competing ring-opening reactions. Notably, the reaction demonstrates remarkable chemoselectivity with no observed acylation at the imidazo[1,2-a]pyrazine nitrogen atoms due to their decreased nucleophilicity in the conjugated system [3] [6].
Regioselectivity in cyclization reactions is profoundly influenced by catalyst choice. When reacting the oxadiazol-3-amine with α-bromoketones, DABCO (1,4-diazabicyclo[2.2.2]octane) promotes exclusive formation of 2-aminoimidazole derivatives via nucleophilic displacement followed by cyclization. In contrast, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalyzes an alternative pathway resulting in imidazo[4,5-d]oxadiazole formation through deprotonation-cyclization sequences [3]. Solvent effects further modulate regioselectivity: nonpolar solvents like toluene favor intramolecular cyclization at N2 of the oxadiazole ring, while polar aprotic solvents (DMF, DMSO) promote functionalization at the exocyclic amine [6].
Table 3: Regioselective Functionalization Outcomes Based on Reaction Conditions
Reaction Type | Conditions | Major Product | Regioselectivity Ratio |
---|---|---|---|
Acylation | Acid chloride/DIPEA/DCM | Mono-acylated oxadiazolamine | >95:5 |
Alkylation | Alkyl bromide/K₂CO₃/MeCN | N-Alkylated derivative | 85:15 |
Cyclization (DABCO) | α-Bromoketone/DABCO/THF | 2-Aminoimidazole | >98:2 |
Cyclization (DBU) | α-Bromoketone/DBU/DMF | Imidazo[4,5-d]oxadiazole | 90:10 |
Ring Expansion | p-TsCl/DABCO/DCM | Seven-membered cyclic carbamate | 79:21 |
Microwave irradiation significantly enhances the efficiency of these functionalization reactions. Acylation reactions completed in 2 hours under conventional heating achieve full conversion within 10 minutes under microwave conditions (100°C, 150W) without erosion of regioselectivity. Computational studies suggest that the enhanced rates result from selective dielectric heating of polar intermediates rather than alternative reaction pathways [3]. These findings establish robust methodologies for diversifying the oxadiazol-3-amine moiety while preserving the integrity of the imidazo[1,2-a]pyrazine core.
The construction of the imidazo[1,2-a]pyrazine and 1,2,5-oxadiazole rings in 4-(imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine benefits significantly from advanced catalytic methodologies. Silver catalysis has emerged as particularly effective for oxadiazole formation via alkyne/CO₂ coupling. The AgOAc/JohnPhos catalyst system (2 mol%) facilitates the reaction between 1,4-alkyne-diols and CO₂ (10 bar) in acetonitrile at 75°C, generating acyl-functionalized five-membered cyclic carbonates as key intermediates [6]. Subsequent base-catalyzed ring expansion with DABCO (20 mol% in DCM) yields seven-membered heterocyclic precursors that can be converted to the oxadiazol-3-amine moiety through dehydrative cyclization. This cascade avoids thermodynamic traps of smaller ring systems while demonstrating excellent functional group tolerance for vinyl, allyl, and aryl substituents [6].
Montmorillonite K10 clay and halloysite nanotubes provide sustainable alternatives for catalyzing the formation of the imidazo[1,2-a]pyrazine core. These heterogeneous catalysts promote the cyclocondensation of 2-aminopyrazines with α-bromoketones in ethanol at 80°C, achieving yields exceeding 85% with minimal byproduct formation. The reaction proceeds through a sequence of SN2 displacement followed by intramolecular dehydrative cyclization, with the acidic sites on the clay materials accelerating the rate-determining ring closure step [9]. Catalyst recyclability studies show consistent performance over five cycles with less than 5% reduction in yield, making this approach environmentally and economically advantageous.
Zr(IV)-H catalysis enables reductive transamination strategies for functionalizing heterocyclic intermediates. The Cp₂ZrHCl catalyst system (5 mol%) facilitates the reductive coupling of amide groups in the alkylation of external amines, allowing installation of key aminoalkyl side chains without protection-deprotection sequences [8]. This method demonstrates remarkable chemoselectivity, with preferential reduction of amide carbonyls over ester, nitro, or cyano functionalities. The catalytic cycle involves zirconium hydride addition to the amide carbonyl, followed by elimination to form a reactive iminium intermediate that undergoes nucleophilic addition by the amine coupling partner [8].
For the 1,2,5-oxadiazol-3-amine ring system, reagent-based cyclization of thiosemicarbazide intermediates provides regioselective access. Treatment with EDC·HCl in DMSO generates 2-amino-1,3,4-oxadiazoles through dehydrative cyclization, while p-TsCl/triethylamine in N-methyl-2-pyrrolidone yields the corresponding thiadiazole derivatives [2]. The regioselectivity is governed by both steric and electronic factors of the R¹ and R² substituents, with electron-withdrawing groups favoring oxadiazole formation. These catalytic and reagent-controlled methodologies significantly expand the synthetic toolbox for constructing complex heterocyclic systems with precision and efficiency.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7